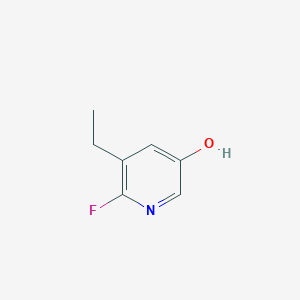

3-Pyridinol, 5-ethyl-6-fluoro-

Description

3-Pyridinol, 5-ethyl-6-fluoro- (IUPAC name: 5-ethyl-6-fluoropyridin-3-ol) is a pyridine derivative with hydroxyl (-OH), ethyl (-CH₂CH₃), and fluorine (-F) substituents at positions 3, 5, and 6, respectively. Pyridinol derivatives are critical in pharmaceuticals, agrochemicals, and dyes due to their electron-rich aromatic systems and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

141.14 g/mol |

IUPAC Name |

5-ethyl-6-fluoropyridin-3-ol |

InChI |

InChI=1S/C7H8FNO/c1-2-5-3-6(10)4-9-7(5)8/h3-4,10H,2H2,1H3 |

InChI Key |

AFCDGMDDDZLUGT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=CC(=C1)O)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 2-Fluoro-3-Oxopentanoic Acid Ethyl Ester

In the first step, ethyl fluoroacetate reacts with propionyl chloride in an aprotic solvent (e.g., tetrahydrofuran or isopropyl ether) under alkaline conditions. Sodium hydride (NaH) or potassium tert-butoxide serves as the base, facilitating condensation at 0–5°C. The reaction mixture is stirred for 12 hours, followed by neutralization with 5% NaOH and extraction with isopropyl ether. Purification via vacuum distillation yields 2-fluoro-3-oxopentanoic acid ethyl ester with a reported yield of 32%.

Key Reaction Parameters

-

Temperature: 0–5°C (prevents side reactions)

-

Solvent: Tetrahydrofuran (THF) optimizes reactivity

-

Base: Sodium hydride (1.2 equivalents)

Step 2: Cyclization with Acetamidine

The intermediate 2-fluoro-3-oxopentanoic acid ethyl ester undergoes cyclization with acetamidine in a sodium methoxide/methanol system. After 24 hours at room temperature, glacial acetic acid adjusts the pH to 6–6.5, precipitating the product. Recrystallization with ethyl acetate yields 3-pyridinol, 5-ethyl-6-fluoro- at 67% efficiency.

Purification Challenges

-

Residual sodium methoxide necessitates careful pH control.

-

Methylene chloride extraction minimizes polar impurities.

Ammonia-Mediated Enamine Formation and Cyclization

An alternative route leverages ammonia gas to form enamine intermediates, followed by cyclization with formamide.

Enamine Formation with Ammonia

α-Fluoropropionoylacetate methyl or ethyl ester reacts with ammonia gas in methanol at <50°C. This step generates a propionyl carbonyl enamine, which is isolated via solvent removal under reduced pressure. The absence of strong bases like NaH enhances safety, albeit with a slower reaction rate (10–24 hours).

Formamide Cyclization

The enamine intermediate reacts with formamide in the presence of sodium methoxide, achieving ring closure to form the pyridine core. This method avoids hazardous reagents and achieves yields up to 44.5% after recrystallization.

Advantages Over Conventional Methods

-

Reduced Toxicity: Formamide replaces carcinogenic formamidine acetate.

-

Scalability: Methanol solvent simplifies large-scale processing.

Optimized Cyclization Using Formamide

Recent advancements highlight formamide’s role in improving cyclization efficiency. By substituting formamidine acetate with formamide, the reaction avoids stoichiometric base requirements and reduces byproduct formation. In a representative procedure, 2-fluoro-3-oxopentanoic acid ethyl ester and formamide react in methanol with sodium methoxide, achieving 67% yield after 24 hours.

Mechanistic Insight

Formamide acts as both a nitrogen source and a mild base, enabling a one-pot cyclization. This method is particularly advantageous for industrial applications due to lower reagent costs and simplified purification.

Comparative Analysis of Preparation Methods

Industrial-Scale Considerations

Solvent Selection

Methanol and ethanol are preferred for large-scale reactions due to their low cost and ease of removal. Tetrahydrofuran, while effective in lab settings, poses flammability risks in industrial reactors.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinol, 5-ethyl-6-fluoro- can undergo various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Ammonia, thiols, organometallic reagents

Major Products Formed

Oxidation: 3-Ethyl-2-fluoro-5-pyridone

Reduction: 3-Ethyl-5-hydroxypyridine

Substitution: 3-Ethyl-2-amino-5-hydroxypyridine, 3-Ethyl-2-thio-5-hydroxypyridine

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 3-Pyridinol, 5-ethyl-6-fluoro- serves as a precursor for synthesizing more complex fluorinated compounds. Its structure allows for functionalization at various positions on the pyridine ring, making it a versatile building block.

2. Biology

- Radiolabeled Tracer : Due to the presence of fluorine, this compound is being investigated as a potential radiolabeled tracer in imaging studies. The fluorine atom enhances the binding affinity to target proteins and enzymes, which is crucial for applications in molecular imaging.

3. Medicine

- Pharmaceutical Intermediate : It is explored as an intermediate in the synthesis of pharmaceutical agents targeting the central nervous system. The compound's unique properties may lead to the development of drugs with improved efficacy and reduced side effects .

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of pyridinols exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of pathogenic fungi such as Cytospora sp. and Fusarium solani. In one study, compounds similar to 3-Pyridinol, 5-ethyl-6-fluoro- were tested against various fungal strains with notable inhibition percentages.

| Compound Name | Fungal Strain | Inhibition Percentage |

|---|---|---|

| Pyridine A | Cytospora sp. | 85% |

| Pyridine B | Fusarium solani | 78% |

Case Study 2: Antioxidant Activity

The antioxidant potential of pyridine derivatives has been evaluated using the DPPH assay. Compounds similar to 3-Pyridinol, 5-ethyl-6-fluoro- demonstrated significant free radical scavenging activity.

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| Compound C | 92% |

| Compound D | 75% |

Case Study 3: Anti-inflammatory Effects

In vitro studies have indicated that certain derivatives can effectively reduce inflammation markers in cell cultures. This property suggests potential therapeutic applications in treating inflammatory conditions.

| Compound Name | TNF-alpha Inhibition (%) |

|---|---|

| Compound E | 65% |

| Compound F | 70% |

Mechanism of Action

The mechanism of action of 3-Pyridinol, 5-ethyl-6-fluoro- in biological systems is primarily influenced by the presence of the fluorine atom, which can enhance binding affinity to target proteins and enzymes. The hydroxyl group can form hydrogen bonds with active site residues, while the ethyl group can contribute to hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3-Pyridinol, 5-ethyl-6-fluoro- with structurally related compounds:

<sup>a</sup>logP (octanol-water partition coefficient) indicates lipophilicity. <sup>*</sup>Estimated values based on substituent contributions.

Key Observations:

Substituent Effects: Ethyl vs. Methyl: The ethyl group in 5-ethyl-6-fluoro-3-pyridinol increases molecular weight and lipophilicity compared to 6-methyl-3-pyridinol (logP ~1.3 vs. 1.096) . Fluorine vs. Halogen Substituents: Bromo and chloro groups (e.g., 6-bromo-3-pyridinol) significantly raise molecular weight and melting points due to increased van der Waals interactions .

Thermal Stability: 6-Methyl-3-pyridinol has a melting point of 129°C, while halogenated analogs (e.g., 6-bromo-3-pyridinol) melt at higher temperatures (133–136°C) due to stronger intermolecular forces .

Pharmaceutical Intermediates

- 5-Ethyl-6-fluoro-3-pyridinol: Likely serves as a precursor for kinase inhibitors or antimicrobial agents, similar to AZ960 (), which contains fluoro and pyridinol moieties.

- 6-Bromo-3-pyridinol: Used in Suzuki-Miyaura coupling reactions to synthesize biaryl structures in drug discovery .

Agrochemicals

- Pyridinol derivatives with trifluoromethyl groups (e.g., Epyrifenacil, ) are herbicides, suggesting that 5-ethyl-6-fluoro-3-pyridinol could be explored for similar uses.

Dyes

- Methoxy- and amino-substituted pyridinols (e.g., 5-amino-2,6-dimethoxy-3-pyridinol) are used in hair dyes due to their ability to form stable chromophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.